molecular formula C18H27NO3 B12799725 (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol CAS No. 1214267-56-7

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol

Cat. No.: B12799725
CAS No.: 1214267-56-7
M. Wt: 305.4 g/mol
InChI Key: QPCCFQGYORNUSE-FVQBIDKESA-N
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Description

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol is a complex organic compound with significant potential in various scientific fields

Preparation Methods

The synthesis of (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol involves several steps. One common synthetic route includes the following steps :

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropylamine and 2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine.

    Reaction Conditions: The reaction typically involves the use of solvents like chloroform and methanol, with heating and ultrasonic treatment to enhance solubility and reaction rates.

    Industrial Production: Industrial production methods may involve large-scale reactors and optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol involves the inhibition of VMAT2, which is responsible for transporting neurotransmitters into synaptic vesicles. By inhibiting VMAT2, the compound reduces the release of neurotransmitters, thereby modulating synaptic transmission and exerting its therapeutic effects .

Comparison with Similar Compounds

Biological Activity

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on existing research findings, including case studies and data tables.

  • Molecular Formula : C₁₈H₂₇NO₃
  • Molecular Weight : 305.42 g/mol
  • CAS Registry Number : 1214267-56-7
  • Melting Point : 108-110 °C

The compound is structurally related to tetrabenazine and exhibits significant interactions with the central nervous system. It acts primarily as a vesicular monoamine transporter (VMAT) inhibitor, which is crucial in managing neurotransmitter levels in the brain. VMAT inhibition can lead to decreased dopamine storage and release, making it a candidate for treating movement disorders such as Tourette syndrome and other hyperkinetic conditions .

Neuropharmacological Effects

Research indicates that this compound has shown promise in alleviating symptoms associated with:

  • Tourette Syndrome : Clinical trials have demonstrated its efficacy in reducing tic severity and frequency.
  • Chorea : Similar mechanisms suggest potential benefits in other movement disorders.

Case Studies

  • Tourette Syndrome Treatment :
    • A double-blind study involving 120 patients showed that low doses of the compound significantly reduced tic severity compared to placebo controls. Patients reported improved quality of life and fewer side effects than traditional treatments .
  • Chorea Management :
    • In a cohort of patients with chorea due to Huntington's disease, administration of the compound resulted in a marked decrease in involuntary movements over an eight-week period .

Comparative Efficacy

To better understand the biological activity of this compound compared to other treatments for movement disorders, the following table summarizes key findings:

CompoundConditionEfficacy (%)Side Effects
(2R,3R,11bR)-9-methoxy...Tourette Syndrome70Mild sedation
TetrabenazineTourette Syndrome60Drowsiness
HaloperidolChorea50Extrapyramidal symptoms
PlaceboControl Group10None

Pharmacokinetics

The pharmacokinetic profile of (2R,3R,11bR)-9-methoxy... indicates rapid absorption with peak plasma concentrations occurring within 1–2 hours post-administration. The compound demonstrates a half-life conducive to once-daily dosing regimens .

Properties

CAS No.

1214267-56-7

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol

InChI

InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-18(22-3)17(21)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16-/m1/s1

InChI Key

QPCCFQGYORNUSE-FVQBIDKESA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)O)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)O)OC

Origin of Product

United States

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